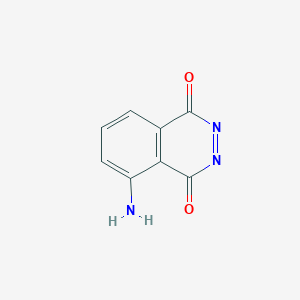

5-Aminophthalazine-1,4-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

60851-83-4 |

|---|---|

Molecular Formula |

C8H5N3O2 |

Molecular Weight |

175.14 g/mol |

IUPAC Name |

5-aminophthalazine-1,4-dione |

InChI |

InChI=1S/C8H5N3O2/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12/h1-3H,9H2 |

InChI Key |

IQFKNYLTBAWCKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=O)N=NC2=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Aminophthalazine 1,4 Dione

Established and Emerging Synthetic Routes to 5-Aminophthalazine-1,4-dione

The synthesis of this compound (luminol) has been well-established for decades, with the most common laboratory-scale synthesis beginning with 3-nitrophthalic acid. researchgate.net This route involves two primary chemical transformations:

Hydrazinolysis: 3-nitrophthalic acid is heated with a hydrazine (B178648) solution (N₂H₄). The hydrazine undergoes a condensation reaction with the two carboxylic acid groups of the phthalic acid derivative, leading to the formation of a heterocyclic ring. This step yields 3-nitrophthalhydrazide.

Reduction: The nitro group on the 3-nitrophthalhydrazide is then reduced to a primary amine (-NH₂). A common reducing agent for this step is sodium dithionite (Na₂S₂O₄), which selectively reduces the nitro group without affecting the hydrazide ring structure. This final step produces this compound. researchgate.net

An alternative approach involves the oxidation of luminol's precursors. For instance, the oxidation of luminol (B1675438) itself by chlorine dioxide has been shown to result in the formation of this compound, a process that is accompanied by intense chemiluminescence. rsc.org While this is more of a transformation of luminol, it underscores the redox chemistry central to its function.

Emerging synthetic strategies often focus on improving yield, purity, and environmental safety. researchgate.net Modifications to the classical route include optimizing reaction conditions and purification steps to minimize the formation of isomers and other unwanted by-products, which can significantly impact the compound's chemiluminescent quantum yield. researchgate.netnih.gov

Strategies for Derivatization and Functionalization of the Phthalazinedione Core

The phthalazinedione core of luminol offers multiple sites for chemical modification, enabling the synthesis of a wide array of derivatives with tailored properties. Functionalization can occur at the amino group, the aromatic ring, or the carbonyl positions, leading to novel compounds for various applications. acs.orgnih.gov

The carbonyl groups of the phthalazinedione core can undergo reactions typical of ketones, including olefination via the Wittig reaction. organic-chemistry.orglibretexts.orglibretexts.org Research has demonstrated that this compound can react with stabilized ylidenetriphenylphosphoranes (Wittig reagents) in refluxing tetrahydrofuran (THF). ekb.eg This reaction converts one of the carbonyl groups into an exocyclic double bond, yielding various olefinic products. The reaction's driving force is the formation of the highly stable triphenylphosphine oxide. ekb.eg

The table below summarizes the synthesis of olefinic derivatives from luminol using various Wittig reagents.

| Entry | Wittig Reagent (Substituent R) | Product | Yield (%) |

| 1 | Ph₃P=CHCO₂Et | 5-amino-4-(ethoxycarbonylmethylene)-3,4-dihydrophthalazin-1(2H)-one | 75 |

| 2 | Ph₃P=CHCOPh | 5-amino-4-(phenacylidene)-3,4-dihydrophthalazin-1(2H)-one | 80 |

| 3 | Ph₃P=CHCN | 5-amino-4-(cyanomethylene)-3,4-dihydrophthalazin-1(2H)-one | 70 |

Data sourced from Ewies et al. (2022) ekb.eg

Furthermore, reactions with trialkyl phosphites have been shown to yield alkoxy derivatives of luminol, expanding the range of functional groups that can be introduced at the carbonyl position. ekb.eg

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen (C-N) bonds, a cornerstone of modern pharmaceutical chemistry. rsc.orgmit.edubeilstein-journals.org These methods are highly applicable to the synthesis and functionalization of phthalazinone derivatives. One-pot palladium-catalyzed syntheses have been developed that construct the phthalazinone ring from simpler starting materials. For example, a process involving 2-halomethyl benzoates, paraformaldehyde, and aryl hydrazines uses a palladium catalyst to selectively form the heterocyclic core in good yields. acs.org

Another palladium-catalyzed approach involves an acylation and nucleophilic cyclocondensation sequence, which can build phthalazinones without the need for pre-activating the carbonyl group or using a directing group. researchgate.net While these methods build the core rather than derivatize pre-existing luminol, they are crucial for creating substituted analogs of this compound where functional groups are incorporated from the start. The amino group on the luminol scaffold itself can also act as a nucleophile in Buchwald-Hartwig amination reactions to form more complex nitrogen-containing structures.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer a highly efficient route to diverse chemical libraries. rug.nltcichemicals.comnih.gov This strategy has been successfully applied to the synthesis of fused phthalazine (B143731) systems. For instance, a one-pot, three-component reaction between phthalazine, an alkyl isocyanide, and a 1,1-dicyanoalkene can produce substituted pyrrolo[2,1-a]phthalazines in high yields. researchgate.net

The efficiency and atom economy of MCRs make them an attractive method for generating complex derivatives built upon the fundamental phthalazine structure. By choosing different starting components, chemists can rapidly access a wide range of fused heterocyclic systems with potential biological activities.

The general scheme for a three-component reaction to form pyrrolo[2,1-a]phthalazine derivatives is shown below.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Class |

| Phthalazine | Alkyl Isocyanide | 1,1-Dicyanoalkene | Substituted Pyrrolo[2,1-a]phthalazines |

Based on the methodology described by Shaabani et al. researchgate.net

The conversion of a carbonyl group to a thiocarbonyl (thiation) is a common transformation for modifying the electronic and steric properties of a molecule. In the context of this compound, one of the carbonyl oxygens can be replaced with sulfur. This has been achieved by reacting luminol with thiating agents such as Lawesson's reagent. ekb.eg The reaction yields the corresponding 4-thioxo-3,4-dihydrophthalazin-1(2H)-one derivative. ekb.eg This introduction of a sulfur heteroatom opens up new avenues for further functionalization, as the thiocarbonyl group has a distinct reactivity profile compared to the original carbonyl.

Controlling the position of substitution (regioselectivity) is crucial when functionalizing a molecule with multiple potential reaction sites like luminol. Synthetic strategies have been developed to achieve regioselective substitution on the phthalazinedione core. For instance, N-alkylation can be directed to one of the two hydrazide nitrogens by carefully selecting the reaction conditions and reagents, such as using potassium carbonate as a base in acetone to react with halogenoalkyl compounds. sciforum.net

Chemoselective O-alkylation of the enol form of the phthalazinedione has also been reported, providing a route to alkoxy derivatives. acs.orgnih.gov Furthermore, regioselective cyclization reactions can be used to build additional rings onto the phthalazine framework. Iodocyclization, for example, can proceed via a 6-endo-dig ring closure to create fused polycyclic aromatic systems in a controlled manner. rsc.org Such strategies are vital for the rational design and synthesis of complex molecules based on the this compound scaffold.

Elucidation of Chemiluminescence Mechanisms in 5 Aminophthalazine 1,4 Dione Systems

Fundamental Principles of Phthalazinedione-Mediated Chemiluminescence

Chemiluminescence is the emission of light from a chemical reaction at ambient temperatures. rsc.org The process in systems involving 5-aminophthalazine-1,4-dione, commonly known as luminol (B1675438), is a classic example of this phenomenon. For the reaction to proceed, several components are typically required: luminol itself, an oxidant (commonly hydrogen peroxide), a basic aqueous solution, and often a catalyst. rsc.orgijprajournal.com

The fundamental steps of the light-emitting process are as follows:

Deprotonation: In an alkaline medium, luminol loses two protons from its cyclic nitrogen atoms, forming a dianion. rsc.orgbris.ac.uk This dianion is the active form of the molecule for the subsequent oxidation steps.

Oxidation: The luminol dianion is then oxidized. This oxidation can be initiated by various agents, with hydrogen peroxide being a common choice, often in the presence of a catalyst. This step leads to the formation of highly reactive intermediates. rsc.org

Rearrangement and Cyclization: The oxidized luminol undergoes a series of rearrangements. A key event is the formation of a strained cyclic peroxide intermediate, often referred to as an endoperoxide. bris.ac.ukrsc.org

Decomposition: This cyclic peroxide is highly unstable. It decomposes, releasing a molecule of nitrogen gas (N₂), which is a thermodynamically favorable process. bris.ac.uk The energy released during the cleavage of the weak peroxide bond and the expulsion of stable nitrogen gas is substantial. bris.ac.uk

Excitation and Emission: The decomposition of the endoperoxide yields the final product, the 3-aminophthalate (B1234034) dianion, in an electronically excited state. bris.ac.ukwikipedia.org This excited molecule then relaxes to its ground state by emitting a photon of light, which is observed as a characteristic blue glow. ijprajournal.com The entire process is a type of direct chemiluminescence where the product of the energy-releasing reaction is itself the light emitter. nih.gov

The efficiency of this light production is quantified by the chemiluminescence quantum yield, which is the ratio of emitted photons to the number of reacting luminol molecules. nih.gov This yield is influenced by various factors, including pH, the nature of the oxidant, and the presence of catalysts.

Identification and Characterization of Reactive Intermediates

The pathway from the luminol dianion to the light-emitting 3-aminophthalate involves several transient and highly reactive molecular species. The identification and study of these intermediates are crucial for a complete understanding of the mechanism.

In many luminol chemiluminescence systems, the initial oxidation step involves a one-electron transfer, leading to the formation of the this compound radical, also known as the luminol radical. nih.govrsc.org This radical species is a key intermediate that can be formed through the reaction of the luminol monoanion with oxidizing agents like hydroxyl radicals or enzymatic intermediates. nih.govrsc.org

The luminol radical is highly reactive and its subsequent reactions drive the chemiluminescent pathway. It can react with various reactive oxygen species (ROS), such as the superoxide (B77818) radical anion (•O₂⁻), to form a peroxide intermediate, which is a direct precursor to the light-emitting steps. mdpi.com The stability and reactivity of such aromatic radical anions are central to many chemical processes, as they are key intermediates in electron transfer reactions. nih.gov

Following the initial oxidation, the formation of a peroxide is a critical step. Two main pathways involving peroxide intermediates have been proposed:

Hydroperoxide Pathway: The luminol radical can react with a hydroperoxyl radical or superoxide to form an open-chain hydroperoxide. This hydroperoxide intermediate is unstable and quickly rearranges. rsc.org

Cyclic Peroxide (Endoperoxide) Formation: The hydroperoxide intermediate undergoes intramolecular cyclization to form a highly strained, four-membered dioxetane ring or a six-membered endoperoxide. bris.ac.ukrsc.org This cyclic peroxide is the key "high-energy" intermediate. The decomposition of this strained ring structure is a highly exergonic process that releases sufficient energy to produce an electronically excited product. bris.ac.uk The cleavage of the weak O-O bond within the peroxide is a common feature in many chemiluminescent reactions. bris.ac.uk Isotopic labeling studies using ¹⁸O have confirmed that oxygen from the oxidant is incorporated into the final 3-aminophthalate product, supporting the peroxide pathway. bris.ac.uk

Singlet oxygen (¹O₂), an electronically excited state of molecular oxygen, has been implicated in some luminol chemiluminescence mechanisms. mdpi.comnih.gov It is a highly reactive electrophilic species. nih.gov In certain systems, particularly those catalyzed by specific metal complexes or enzymes, reactive oxygen species are generated, which can include singlet oxygen. mdpi.com

The proposed role of singlet oxygen can vary. It may act as an oxidant, reacting with the luminol radical or dianion to help form the crucial peroxide intermediates. mdpi.com Alternatively, some studies suggest that the interaction between the final emitter (3-aminophthalate) and singlet oxygen could be part of the chemiluminescence mechanism itself. nih.gov The generation of singlet oxygen is often achieved through energy transfer from an excited photosensitizer to ground-state triplet oxygen, though chemical generation methods also exist. mdpi.commdpi.com

The final step of the chemiluminescence reaction is the emission of a photon from an electronically excited molecule. In the case of luminol, this emitter is unequivocally identified as the 3-aminophthalate dianion. bris.ac.ukwikipedia.org When the unstable endoperoxide intermediate decomposes, it produces 3-aminophthalate in an excited singlet state (S₁). bris.ac.uk

This excited species, often denoted as 3-APA*, returns to its stable ground state (S₀) through fluorescence, releasing the excess energy as light. bris.ac.uk

Emission Spectrum: Spectroscopic analysis of the light produced during the reaction shows a characteristic broad emission peak. The exact wavelength of maximum emission can be influenced by the solvent and pH. In aqueous solutions, a primary peak is often observed around 424 nm, corresponding to the characteristic blue light. bris.ac.uk A secondary peak or shoulder can sometimes be observed at a longer wavelength (e.g., 485 nm), which has been attributed to different solvation or protonation states of the excited 3-aminophthalate. bris.ac.uk

The properties of the emitted light provide direct evidence for the identity of the emitting species and the nature of its excited state.

| Property | Description | Value/Observation |

| Emitter | The molecule that releases the photon. | 3-Aminophthalate Dianion bris.ac.ukwikipedia.org |

| Excited State | The high-energy electronic state of the emitter. | Singlet State (S₁) bris.ac.uk |

| Emission Wavelength (λₘₐₓ) | The wavelength at which the maximum light intensity is observed. | ~424 nm (in aqueous solution) bris.ac.uk |

| Emission Color | The visible color of the emitted light. | Blue |

Catalysis and Enhancement of Chemiluminescence

A wide range of substances can catalyze the luminol reaction, primarily by facilitating the decomposition of the oxidant (e.g., hydrogen peroxide) into the reactive oxygen species needed to oxidize luminol. nih.govmdpi.com

Metal Ions and Complexes: Transition metal ions such as copper(II) [Cu²⁺], cobalt(II) [Co²⁺], and iron(III) [Fe³⁺] (often in the form of ferricyanide or as part of the heme group in hemoglobin) are effective catalysts. rsc.orgbris.ac.uknih.gov They participate in redox cycles that accelerate the production of radicals from hydrogen peroxide, which in turn speeds up the oxidation of luminol. ijprajournal.com

Enzymes: Certain enzymes, most notably horseradish peroxidase (HRP), can dramatically enhance the light output. nih.gov HRP catalyzes the oxidation of the luminol monoanion, leading to the formation of the luminol radical, which initiates the chemiluminescent pathway. nih.gov This enzymatic catalysis forms the basis for many highly sensitive bioanalytical assays, such as ELISA. nih.gov

Nanomaterials: More recently, various nanomaterials, including bimetallic metal-organic frameworks (MOFs), have been shown to possess peroxidase-like activity. mdpi.com These materials can catalyze the decomposition of hydrogen peroxide to generate hydroxyl radicals and superoxide radicals, which significantly amplify the chemiluminescence signal. mdpi.com

Enhancers can also increase light intensity through mechanisms other than direct catalysis, such as by stabilizing key intermediates or by improving the quantum yield of the emitter.

| Catalyst/Enhancer | Type | Mechanism of Action |

| Copper(II) Sulfate (CuSO₄) | Metal Salt | Catalyzes the decomposition of H₂O₂ to produce radicals. bris.ac.uk |

| Cobalt(II) Chloride (CoCl₂) | Metal Salt | Acts as a catalyst in the H₂O₂ system to promote luminol oxidation. nih.gov |

| Potassium Ferricyanide | Metal Complex | The Fe(III) center facilitates the redox cycling needed for oxidation. ijprajournal.com |

| Horseradish Peroxidase (HRP) | Enzyme | Enzymatically oxidizes luminol to its radical form. nih.gov |

| Ni-Co m-MOFs | Nanomaterial | Exhibits peroxidase-like activity, enhancing the generation of ROS. mdpi.com |

Transition Metal Ion Catalysis (e.g., Fe³⁺, Cu²⁺, Hemin)

Transition metal ions and their complexes are well-documented catalysts for the chemiluminescence of this compound. Their catalytic activity stems from their ability to facilitate the generation of reactive oxygen species (ROS) from hydrogen peroxide (H₂O₂), which are essential for the oxidation of luminol.

Iron (Fe³⁺): The catalytic action of free iron ions in promoting luminol chemiluminescence is often described by a modified Fenton-Haber-Weiss cycle. In an alkaline medium, Fe³⁺ can react with H₂O₂ to form a ferryl-oxo-iron complex (Fe(IV)). This high-valent iron species is a potent oxidizing agent capable of abstracting an electron from the luminol monoanion (LH⁻) to generate a luminol radical (L•⁻). The resulting Fe³⁺ can then be recycled back into the catalytic cycle. The generation of superoxide radicals (O₂•⁻) can also play a role in this process. It is noteworthy that the efficiency of catalysis by free iron ions is generally lower than that of heme-bound iron. nih.govresearchgate.netacs.org

Copper (Cu²⁺): Copper(II) ions are also effective catalysts for the luminol reaction. physicsopenlab.org The proposed mechanism involves the formation of a Cu(II)-peroxide complex, which then oxidizes luminol to its radical form. The catalytic cycle of Cu²⁺ is thought to involve the shuttling between Cu(II) and Cu(I) oxidation states. The presence of certain ligands can modulate the catalytic activity of copper ions. For instance, in some systems, the initial burst of light is followed by a color change, indicating the formation of Cu(I) complexes which temporarily halt the chemiluminescence until the Cu(I) is re-oxidized to Cu(II). rsc.org

Hemin: Hemin, an iron-containing porphyrin, is a highly efficient catalyst for luminol chemiluminescence. The iron center in hemin cycles between the ferric (Fe³⁺) and ferryl (Fe⁴⁺=O) states, similar to the action of peroxidases. This peroxidative cycle facilitates the two-electron oxidation of luminol. However, at high concentrations of hydrogen peroxide, hemin can undergo "suicide inactivation," where the iron is liberated from the porphyrin ring, leading to a loss of the highly efficient catalysis and a switch to the less efficient inorganic iron catalysis. nih.govacs.org

Enzymatic (e.g., Peroxidase) Activation Mechanisms

Enzymes, particularly peroxidases, provide a highly specific and efficient pathway for the activation of this compound chemiluminescence. Horseradish peroxidase (HRP) is the most extensively studied enzyme in this context. wikipedia.org

The enzymatic activation mechanism involves a series of steps:

Formation of Compound I: The native HRP enzyme, which contains a ferric (Fe³⁺) heme cofactor, reacts with hydrogen peroxide in a two-electron oxidation process. This results in the formation of a highly oxidized intermediate known as Compound I. Compound I contains an oxoiron(IV) center and a porphyrin cation radical. acs.org

Oxidation of Luminol by Compound I: Compound I is a powerful oxidizing agent that abstracts one electron from a luminol monoanion (LH⁻), converting it into a luminol radical (L•⁻). In this step, Compound I is reduced to another intermediate, Compound II. acs.orgresearchgate.net

Oxidation of a Second Luminol Molecule by Compound II: Compound II, which contains an oxoiron(IV) center but a neutral porphyrin ring, then oxidizes a second luminol monoanion to another luminol radical. This one-electron reduction regenerates the native ferric HRP, completing the catalytic cycle. acs.orgresearchgate.net

Light Emission: The generated luminol radicals then undergo a series of non-enzymatic reactions, including reaction with oxygen and subsequent decomposition, to form the excited-state 3-aminophthalate, which emits light upon relaxation to the ground state. acs.org

Influence of Solution pH and Microenvironment

The intensity and kinetics of this compound chemiluminescence are profoundly affected by the solution pH and the nature of the reaction microenvironment.

Microenvironment: The polarity and hydrophobicity of the reaction medium have a significant impact on the chemiluminescence quantum yield. In general, aprotic solvents, such as dimethyl sulfoxide (DMSO), tend to produce a higher quantum yield compared to aqueous solutions. researchgate.netresearchgate.net This is because a hydrophobic microenvironment can shield the excited-state 3-aminophthalate from non-radiative deactivation pathways that are more prevalent in protic solvents like water. The creation of a hydrophobic environment around the reacting species, for instance through the use of micelles or by modifying electrode surfaces, has been shown to enhance the light emission.

Quantitative Assessment of Chemiluminescence Quantum Yields

The chemiluminescence quantum yield (ΦCL) is a measure of the efficiency of the light-producing reaction, defined as the number of photons emitted per molecule of reactant consumed. The ΦCL of this compound is highly dependent on the reaction conditions, including the solvent, the type of catalyst, and the pH.

In aqueous solutions, the quantum yield is relatively low, but can be significantly enhanced by catalysts. For instance, with hemin catalysis in an optimized aqueous solution at pH 11.6, the quantum yield has been reported to be approximately 1.25%. rsc.org In aprotic solvents like DMSO, the quantum yield is generally higher. researchgate.netresearchgate.net The table below presents a compilation of reported quantum yields for this compound under various conditions.

| Solvent | Catalyst/Oxidant System | pH | Chemiluminescence Quantum Yield (ΦCL) |

|---|---|---|---|

| Aqueous | Hemin/H₂O₂ | 11.6 | ~0.0125 |

| Aqueous | Horseradish Peroxidase/H₂O₂ | ~8.5 | Variable (enhancer dependent) |

| Dimethyl Sulfoxide (DMSO) | O₂/Base | - | ~0.05 |

| Aqueous | Potassium Ferricyanide/H₂O₂ | >10 | ~0.01 |

| Aqueous | Co(II)/H₂O₂ | >10 | Variable |

Note: The quantum yields can vary based on the specific concentrations of reactants and other experimental conditions.

Kinetic and Mechanistic Investigations of 5 Aminophthalazine 1,4 Dione Reactivity

Detailed Kinetic Studies of Oxidation Processes

The oxidation of 5-aminophthalazine-1,4-dione is a multifaceted process, with reaction rates heavily dependent on the oxidant, catalyst, pH, and solvent. nih.gov Kinetic studies have been crucial in unraveling the intricacies of these reactions. In many analytical applications of luminol-based chemiluminescence, the initial oxidation of the luminol (B1675438) monoanion is the rate-determining step. libretexts.org

One of the most reactive species capable of initiating luminol oxidation is the hydroxyl radical (OH•). Pulse radiolysis studies have determined the rate constant for the reaction between luminol and the hydroxyl radical to be 8.7 × 10⁹ M⁻¹s⁻¹. rsc.org The product of this initial reaction subsequently reacts with molecular oxygen with a rate constant of 1.0 × 10⁹ M⁻¹s⁻¹. rsc.org

Peroxidase-catalyzed oxidation of luminol has also been a significant area of kinetic investigation. The rate constants for the reaction of Compound II intermediates of various peroxidases with luminol have been determined. For instance, at pH 7.0, the rate constants for horseradish peroxidase (HRP), Arthromyces ramosus peroxidase (ARP), and lactoperoxidase (LPO) are 3.6 x 10⁴, 1.1 x 10⁷, and 2.5 x 10⁴ M⁻¹s⁻¹, respectively. nih.gov The intensity of the resulting chemiluminescence is dependent on the rate constants of these rate-determining steps. nih.gov

The table below summarizes key kinetic data for the oxidation of this compound by various species.

| Reactant | Rate Constant (M⁻¹s⁻¹) | Technique | Reference |

|---|---|---|---|

| Hydroxyl Radical (OH•) | 8.7 × 10⁹ | Pulse Radiolysis | rsc.org |

| Luminol Radical + O₂ | 1.0 × 10⁹ | Pulse Radiolysis | rsc.org |

| HRP Compound II | 3.6 x 10⁴ | Spectrophotometry | nih.gov |

| ARP Compound II | 1.1 x 10⁷ | Spectrophotometry | nih.gov |

| LPO Compound II | 2.5 x 10⁴ | Spectrophotometry | nih.gov |

Electron Transfer Thermodynamics and Kinetics

The oxidation of this compound fundamentally involves electron transfer processes. Understanding the thermodynamics and kinetics of these transfers is essential for a complete mechanistic picture.

The one-electron oxidation potential of a molecule is a key thermodynamic parameter that indicates its propensity to be oxidized. For the luminol radical/luminol monoanion (LH•/LH⁻) couple, the one-electron reduction potential has been determined by pulse radiolysis to be +0.87 V versus the normal hydrogen electrode (NHE). libretexts.orgacs.org This value is crucial for assessing the thermodynamic feasibility of its oxidation by various oxidants. For example, while oxidation by molecular dioxygen (E⁰ = +1.229 V) is thermodynamically possible, it is kinetically very slow in aqueous solutions, with an estimated rate constant of 10⁻⁸ dm³ mol⁻¹ s⁻¹. libretexts.org

In aqueous systems, the oxidation of this compound can proceed through complex redox cycles involving various intermediates. Pulse radiolysis studies have been instrumental in identifying and characterizing these transient species. libretexts.orgiaea.org The initial one-electron oxidation of the luminol monoanion (LH⁻) produces a luminol radical (L•⁻ or LH• depending on the pH). libretexts.org This radical can then undergo further reactions. For instance, it can react with superoxide (B77818) radicals (O₂•⁻) or molecular oxygen. libretexts.orgrsc.org The reaction of the luminol radical with superoxide is a key step in the secondary oxidation pathway leading to chemiluminescence. libretexts.org The two-electron oxidation product, this compound (also referred to as azaquinone), can also be formed, which then reacts with hydrogen peroxide in a subsequent step of the chemiluminescent pathway. iaea.org

Time-Resolved Spectroscopic Techniques (e.g., Pulse Radiolysis) for Transient Species Analysis

Time-resolved spectroscopic techniques, particularly pulse radiolysis, have been indispensable for studying the fast kinetics and transient species involved in the reactivity of this compound. rsc.orgiaea.org Pulse radiolysis allows for the generation of highly reactive species, such as the hydroxyl radical, on a very short timescale, enabling the direct observation of their subsequent reactions with luminol. rsc.org

By monitoring the changes in optical absorption over time, researchers have been able to identify the spectra of transient intermediates and measure their rates of formation and decay. For example, pulse radiolysis experiments have shown that the reaction of the luminol radical with oxygen produces a species that undergoes a first-order change with a rate constant of approximately 10⁵ s⁻¹ to form the intermediate directly responsible for the subsequent luminescence. rsc.org The final light-emitting species is then produced in a bimolecular reaction of this intermediate with itself, with a rate constant of 3.8 × 10⁸ M⁻¹s⁻¹. rsc.org

Elucidation of Rate-Determining Steps and Competing Pathways

The oxidation can proceed via one-electron or two-electron pathways. libretexts.orgnih.gov One-electron oxidation of the luminol monoanion (LH⁻) leads to the formation of a luminol radical (L•⁻). libretexts.org This is often achieved by reaction with species like the hydroxyl radical. libretexts.org Two-electron oxidation, for instance with hydrogen peroxide, can directly yield the diazaquinone (L). libretexts.org

These primary oxidation products then enter secondary reaction pathways. The luminol radical can react with superoxide (O₂•⁻), while the diazaquinone can react with hydrogen peroxide anions (HO₂⁻). libretexts.org Both of these pathways can lead to the formation of a hydroperoxide intermediate, which is a key precursor to the light-emitting species, the excited-state 3-aminophthalate (B1234034). libretexts.orgresearchgate.net The relative importance of these competing pathways depends on the specific reaction conditions, including the nature of the oxidant and the presence of catalysts. researchgate.net

Advanced Spectroscopic and Computational Characterization of 5 Aminophthalazine 1,4 Dione Systems

Comprehensive Spectroscopic Analyses for Structural Confirmation and Reactivity Studies

Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of 5-Aminophthalazine-1,4-dione and for probing its reactivity. By employing a combination of Nuclear Magnetic Resonance, Vibrational and Mass Spectrometries, as well as UV-Visible spectroscopy, a comprehensive picture of its chemical identity and electronic properties can be established.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in a molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence of its chemical structure.

In ¹H NMR spectra recorded in dimethyl sulfoxide-d6 (DMSO-d6), the protons of this compound exhibit characteristic chemical shifts. The aromatic protons on the benzene (B151609) ring appear in the downfield region, typically between 6.9 and 7.5 ppm, due to the deshielding effect of the aromatic system. The amine (-NH2) protons and the amide (-NH) protons of the hydrazide moiety also show distinct signals, which can be confirmed by D2O exchange.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The spectra show distinct signals for the carbonyl carbons, the aromatic carbons, and the carbon atoms of the heterocyclic ring. The chemical shifts of the carbonyl carbons are typically found in the highly deshielded region of the spectrum.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d6.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | ~7.49 - 7.30 | ~109 - 134 |

| Aromatic CH | ~7.00 | |

| Aromatic CH | ~6.94 | |

| -NH (Amide) | ~11.27 | N/A |

| -NH₂ (Amine) | Not explicitly assigned | N/A |

| C=O (Carbonyl) | N/A | ~161.7, ~150.6 |

| Aromatic C-NH₂ | N/A | ~149.3 |

| Aromatic C | N/A | ~133.9, ~127.1, ~116.4, ~110.5, ~108.8 |

Note: The exact chemical shifts can vary slightly depending on the specific experimental conditions.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within the this compound molecule. These methods probe the vibrational modes of the molecule, offering a unique "fingerprint" for its identification.

The IR spectrum of this compound is characterized by several key absorption bands. The N-H stretching vibrations of the primary amine (-NH2) and the secondary amide (-NH) groups are typically observed in the region of 3200-3500 cm⁻¹. The presence of two distinct peaks in this region can help to differentiate the primary amine from the amide protons. The strong absorption band corresponding to the C=O stretching vibration of the dione (B5365651) functionality is a prominent feature, usually appearing around 1650-1710 cm⁻¹. Aromatic C-H stretching vibrations are generally observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring give rise to bands in the 1400-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with vibrations that cause a significant change in the dipole moment, strong Raman bands arise from vibrations that lead to a change in the polarizability of the molecule. Therefore, the symmetric vibrations of the aromatic ring in this compound are often more prominent in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for this compound.

| Vibrational Mode | Infrared (IR) Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (Amine and Amide) | ~3451, ~3331 | Typically weak |

| Aromatic C-H Stretch | ~3008 | Strong |

| C=O Stretch (Dione) | ~1706, ~1652 | Medium |

| Aromatic C=C Stretch | ~1598, ~1490 | Strong |

High-resolution mass spectrometry (HRMS) is a critical technique for determining the exact molecular weight and elemental composition of this compound. The measured mass-to-charge ratio (m/z) of the molecular ion can be used to confirm its chemical formula, C8H7N3O2, with high accuracy.

Electron ionization (EI) mass spectrometry can be used to study the fragmentation pattern of the molecule. The fragmentation analysis provides valuable structural information by identifying the characteristic daughter ions formed upon ionization. The molecular ion peak [M]⁺ is expected at an m/z corresponding to the molecular weight of luminol (B1675438) (approximately 177.16 g/mol ).

The fragmentation of phthalazine-1,4-dione derivatives often involves the loss of small neutral molecules such as CO, N2, and HCN. For this compound, a likely fragmentation pathway involves the initial loss of N2 from the hydrazide ring, a characteristic feature of its chemiluminescent decomposition. Subsequent fragmentations could involve the loss of CO and further breakdown of the aromatic ring system. Analysis of these fragmentation patterns helps in confirming the connectivity of the atoms within the molecule.

UV-Visible absorption and emission spectroscopy are employed to investigate the electronic transitions within the this compound molecule. The absorption spectrum reveals the wavelengths of light that the molecule absorbs to promote electrons to higher energy levels, while the emission (fluorescence) spectrum shows the wavelengths of light emitted as the excited electrons return to the ground state.

This compound typically exhibits two main absorption bands in the UV-Vis region. These absorptions are attributed to π → π* and n → π* electronic transitions within the aromatic and heterocyclic ring systems. The position of these absorption maxima can be influenced by the solvent polarity and pH of the medium.

The fluorescence emission of this compound is central to its analytical applications. The emission spectrum is characterized by a broad band with a maximum that is also sensitive to the surrounding environment. The inherent fluorescence of the molecule is distinct from its more famous chemiluminescence, which involves a chemical reaction to produce the light-emitting species.

Table 3: UV-Visible Absorption and Emission Data for this compound.

| Parameter | Wavelength (nm) | Associated Transition |

|---|---|---|

| Absorption Maximum (λmax) | ~300 and ~360 | π → π* and n → π* |

| Emission Maximum (λem) | ~425 (in aqueous systems) | Fluorescence |

Theoretical and Computational Chemistry Investigations

Theoretical and computational chemistry provides a powerful framework for understanding the electronic structure and reactivity of this compound at a molecular level. These methods can predict spectroscopic properties and offer insights into reaction mechanisms that are often difficult to probe experimentally.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the electronic structure and predict the reactivity of molecules. For this compound, these calculations can provide valuable information about its molecular orbitals, charge distribution, and various reactivity descriptors.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, which quantify different aspects of a molecule's reactivity. These include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These computational approaches have also been instrumental in modeling the complex multi-step process of luminol's chemiluminescence, including the formation of key intermediates and the electronic transitions leading to light emission. diva-portal.org For instance, methods like the complete active space self-consistent field (CASSCF) theory have been used to compute the potential energy surfaces of the chemiluminescent reaction. diva-portal.org

Table 4: Key Reactivity Descriptors from Quantum Chemical Calculations.

| Descriptor | Significance |

|---|---|

| HOMO Energy | Related to ionization potential and electron-donating ability. |

| LUMO Energy | Related to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability. |

| Electronegativity (χ) | Describes the tendency to attract electrons. |

| Chemical Hardness (η) | Measures resistance to deformation of electron cloud. |

Molecular Dynamics Simulations of Reaction Processes

Molecular dynamics (MD) simulations offer a powerful lens through which the complex, time-dependent behavior of chemical reactions involving this compound can be observed at an atomic level. These simulations are particularly insightful for elucidating the mechanism of chemiluminescence, a process renowned for its intricacy. The chemiluminescence of luminol (5-amino-2,3-dihydro-1,4-phthalazinedione), a closely related analogue, is known to proceed through a series of steps in alkaline aqueous solutions, including oxidation and the formation of highly reactive intermediates. diva-portal.orgnih.gov

MD simulations of the oxidation of this compound in an aqueous environment can track the trajectories of all atoms in the system, providing a detailed picture of the conformational changes, solvent interactions, and the formation and decay of transient species. Key reaction steps that can be modeled include the initial deprotonation in a basic solution, followed by oxidation to form a diazaquinone intermediate. iaea.org The subsequent reaction with a peroxide species leads to a crucial hydroperoxide intermediate. iaea.org

The simulations can reveal the role of water molecules in stabilizing intermediates through hydrogen bonding and the dynamic fluctuations that lead to the eventual decomposition of these intermediates, culminating in the emission of light. By analyzing the simulation trajectories, key parameters such as the lifetime of intermediates and the solvent reorganization energy can be determined, offering a more complete understanding of the reaction dynamics than can be obtained from static quantum chemical calculations alone.

Table 1: Key Parameters from a Hypothetical Molecular Dynamics Simulation of this compound Oxidation in Aqueous Solution

| Parameter | Value | Description |

| Simulation Time | 10 ns | The total duration of the molecular dynamics simulation. |

| Temperature | 298 K | The temperature at which the simulation was conducted. |

| Pressure | 1 atm | The pressure at which the simulation was conducted. |

| Solvent | Water (TIP3P model) | The solvent used to simulate the aqueous environment. |

| Intermediate Lifetime (Diazaquinone) | 50 ps | The average time the diazaquinone intermediate exists before reacting further. |

| Intermediate Lifetime (Hydroperoxide) | 100 ps | The average time the hydroperoxide intermediate exists before decomposition. |

| Solvent Reorganization Energy | 0.8 eV | The energy required to reorganize the solvent molecules around the reacting species. |

Prediction of Spectroscopic Signatures and Energetic Profiles

Computational quantum chemistry provides a suite of powerful tools for predicting the spectroscopic properties and energetic landscapes of molecules like this compound. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are among the most widely used methods for these purposes, offering a good balance between accuracy and computational cost.

Spectroscopic Signatures:

The spectroscopic signatures of a molecule, including its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, are unique fingerprints that can be used for its identification and characterization.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be predicted with a high degree of accuracy using DFT calculations. scholaris.canih.gov These calculations provide valuable insights into the electronic environment of each atom in the molecule.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT, allowing for the prediction of its IR spectrum. These predicted spectra can be used to identify the characteristic vibrational modes of the functional groups present in this compound.

UV-Vis Spectroscopy: TD-DFT calculations are employed to predict the electronic absorption spectra of molecules. mdpi.com For this compound, these calculations can identify the wavelengths of maximum absorption and the nature of the electronic transitions involved, which are crucial for understanding its photophysical properties.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data | Description |

| ¹H NMR (in DMSO-d₆) | δ 7.5-8.5 ppm (aromatic protons), δ 6.0-6.5 ppm (amino protons) | Predicted chemical shift ranges for the different types of protons in the molecule. |

| ¹³C NMR (in DMSO-d₆) | δ 160-170 ppm (carbonyl carbons), δ 110-150 ppm (aromatic carbons) | Predicted chemical shift ranges for the different types of carbon atoms in the molecule. |

| IR Spectroscopy | ~3300-3400 cm⁻¹ (N-H stretching), ~1650 cm⁻¹ (C=O stretching) | Predicted vibrational frequencies for the key functional groups. |

| UV-Vis Spectroscopy | λmax ≈ 350 nm | Predicted wavelength of maximum absorption in the UV-Vis spectrum. |

Note: The data in this table is illustrative and based on DFT and TD-DFT calculations for analogous compounds.

Energetic Profiles:

Computational methods can also be used to map out the energetic landscape of a chemical reaction, providing crucial information about its feasibility and mechanism. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed.

For the chemiluminescence of this compound, computational studies on its analogue, luminol, have shown that the reaction proceeds through a series of exothermic steps, leading to the formation of an excited-state product that is responsible for light emission. diva-portal.org The energy difference between the excited state and the ground state of the product determines the color of the emitted light.

Table 3: Hypothetical Energetic Profile for the Chemiluminescence of this compound

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | This compound + Oxidant | 0 |

| 2 | Transition State 1 | +15 |

| 3 | Diazaquinone Intermediate | -10 |

| 4 | Transition State 2 | +5 |

| 5 | Hydroperoxide Intermediate | -25 |

| 6 | Transition State 3 | +10 |

| 7 | Excited-State Product | -60 |

| 8 | Ground-State Product | -85 |

Note: The data in this table is illustrative and based on computational studies of luminol chemiluminescence.

Research Applications of 5 Aminophthalazine 1,4 Dione in Analytical Chemistry and Chemical Sensing

Development of Highly Sensitive Chemiluminescence-Based Analytical Methodologies

The chemiluminescence of luminol (B1675438) is a powerful tool for the quantification of a diverse range of analytes. nih.gov The light-producing reaction is typically initiated by an oxidizing agent in an alkaline solution, and the intensity of the emitted light is proportional to the concentration of the analyte. libretexts.org This principle has been harnessed to develop analytical methods with remarkably low detection limits and broad dynamic ranges. nih.gov The simplicity of the required instrumentation further contributes to the widespread adoption of luminol-based chemiluminescence in various analytical applications. nih.gov

The versatility of luminol chemiluminescence is enhanced by the use of catalysts, which can significantly increase the light output. libretexts.org Various substances, including metal ions and enzymes, can catalyze the luminol reaction, and this catalytic effect can be exploited for the sensitive detection of these substances. nih.govillinois.edu

Luminol-amplified chemiluminescence is a widely employed and highly sensitive technique for the detection and measurement of reactive oxygen species (ROS). nih.govbmglabtech.com ROS, which include superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals, are involved in a multitude of biological and chemical processes. nih.gov The ability of luminol to react with various ROS and produce light makes it an invaluable probe for studying these reactive species. tandfonline.com

The method is sensitive enough to detect very low concentrations of ROS. bmglabtech.com In biological systems, luminol-based assays are used to monitor ROS production by cells such as neutrophils and macrophages. nih.gov It is particularly useful for detecting both intracellular and extracellular ROS because luminol can diffuse across cell membranes. nih.gov The chemiluminescence signal can be measured in real-time, providing kinetic information about ROS generation. nih.gov

A sensitive and selective chemiluminescence assay has been developed for quantifying quinones, which are known to generate ROS. This assay is based on the luminol chemiluminescence resulting from the redox reaction between the quinone and a reductant, leading to the generation of ROS that are then detected by luminol. researchgate.net

Luminol chemiluminescence is a well-established method for the sensitive determination of hydrogen peroxide (H₂O₂). nih.govmdpi.com The reaction between luminol and hydrogen peroxide is often catalyzed by peroxidases, such as horseradish peroxidase (HRP), which significantly enhances the light emission. nih.govbio-protocol.org This catalytic system forms the basis of a highly sensitive assay for both hydrogen peroxide and peroxidase activity. nih.govuu.nl

The intensity of the chemiluminescence is directly proportional to the concentration of hydrogen peroxide, allowing for its quantification at very low levels. bio-protocol.orguu.nl This method has been applied to measure hydrogen peroxide production in various biological systems, including cultured cells and isolated mitochondria. nih.gov The real-time nature of the assay allows for the monitoring of the rate of hydrogen peroxide formation. nih.gov

The luminol/HRP-dependent chemiluminescence assay is highly sensitive and can be used to detect extracellular hydrogen peroxide. nih.gov The assay's specificity for hydrogen peroxide can be confirmed by the inhibition of the chemiluminescence signal in the presence of catalase, an enzyme that specifically decomposes hydrogen peroxide. tandfonline.comnih.gov

| Analyte | Method | Catalyst/Enzyme | Detection Limit | Reference |

| Hydrogen Peroxide | Chemiluminescence | Hemoglobin | 0.308 mM | mdpi.com |

| Hydrogen Peroxide | Chemiluminescence | Horseradish Peroxidase | Not specified | nih.govbio-protocol.org |

| Peroxidases | Chemiluminescence | - | Not specified | hbdsbio.com |

The reactivity of luminol with a variety of oxidizing agents makes it a useful tool for their detection. nih.gov The chemiluminescence reaction can be initiated by strong oxidants such as hypochlorite (B82951), permanganate, and halogens. nih.govlibretexts.org This has led to the development of analytical methods for these substances.

A notable application is the determination of chlorine dioxide (ClO₂), a powerful oxidizing agent. pureline.com A method utilizing gas-diffusion flow injection analysis with chemiluminescent detection has been developed for the selective determination of chlorine dioxide. pureline.com In this system, luminol alone, without the presence of hydrogen peroxide, at a high pH provides excellent selectivity for chlorine dioxide over other interfering ions like chlorine. pureline.com The detection limit for this method is in the parts-per-billion range, highlighting its sensitivity. pureline.com

The reaction mechanism involves the oxidation of luminol by the chlorine dioxide radical to form an azaquinone intermediate. rsc.org This intermediate then reacts with peroxide to produce the chemiluminescence. rsc.org

The chemiluminescence of luminol can be catalyzed by various transition metal ions, a property that has been exploited for their sensitive detection. nih.govlibretexts.org Metal ions such as cobalt(II), copper(II), chromium(III), iron(II), and iron(III) can significantly enhance the light emission from the luminol-hydrogen peroxide reaction. illinois.edu This catalytic effect forms the basis of chemo/biosensors for these metal ions. patsnap.com

The principle of detection relies on the proportionality between the concentration of the metal ion and the intensity of the chemiluminescence signal. vacutaineradditives.com This has been applied in various analytical formats, including flow injection analysis, to achieve high-throughput and sensitive measurements. nih.gov For instance, the luminol reaction with cupric ions as a catalyst has been used for the detection of hydrogen peroxide in a flow-injection system. nih.gov

The selectivity of luminol-based sensors for specific metal ions can be a challenge, as multiple ions can catalyze the reaction. vacutaineradditives.com However, by controlling the reaction conditions such as pH and the use of masking agents, the selectivity can be improved. physicsopenlab.org Gold nanoparticles functionalized with luminol and catalyst metal ions have been developed to enhance the chemiluminescence and create sensing strategies for ions like Cu(II). researchgate.net

| Metal Ion | Method | Key Feature | Reference |

| Iron(II) | Flow-Injection Analysis with Chemiluminescence | Sensitive detection in aqueous samples | nih.gov |

| Copper(II) | Chemiluminescence | Catalytic enhancement of luminol reaction | illinois.eduresearchgate.net |

| Cobalt(II) | Chemiluminescence | Catalytic enhancement of luminol reaction | illinois.edu |

| Chromium(III) | Chemiluminescence | Catalytic enhancement of luminol reaction | illinois.edu |

Integration in Advanced Analytical Platforms (e.g., Flow Injection Analysis, Liquid Flat-Jet Systems)

To enhance the speed, automation, and reproducibility of analyses, 5-aminophthalazine-1,4-dione-based chemiluminescence detection has been successfully integrated into advanced analytical platforms such as flow injection analysis (FIA). nih.govresearchgate.net FIA is a technique where a sample is injected into a continuously flowing carrier stream of a reagent. nih.gov The subsequent mixing and reaction lead to a detectable signal, in this case, chemiluminescence.

The coupling of luminol chemiluminescence with FIA offers several advantages, including high sample throughput, low reagent consumption, and good precision. nih.govnih.gov This combination has been widely applied for the determination of a variety of analytes, including hydrogen peroxide, metal ions, and various organic and inorganic compounds. nih.govnih.govepa.gov The versatility of the luminol reaction allows for its adaptation to different FIA manifolds and detection schemes. researchgate.net The use of nanotechnology has further improved the analytical characteristics of FI-CL strategies by enhancing detection limits. researchgate.net

Real-time Monitoring of Chemical Reaction Kinetics via Chemiluminescence

The rapid nature of the light emission in the luminol reaction allows for the real-time monitoring of chemical reaction kinetics. imperial.ac.ukresearchgate.net By measuring the intensity of the chemiluminescence over time, it is possible to follow the progress of a reaction and determine its kinetic parameters, such as reaction rates and activation energies. imperial.ac.ukresearchgate.net

This application is particularly valuable for studying fast reactions that are difficult to monitor using conventional techniques. The high sensitivity of chemiluminescence detection enables the use of very low concentrations of reactants, which can be advantageous in certain kinetic studies. nih.gov The phenomenon of chemiluminescence observed during the oxidation of luminol has been successfully employed to study the kinetics of the reaction itself, providing insights into the effects of temperature and reactant concentrations on the reaction rate. imperial.ac.ukresearchgate.net

Structure Activity Relationships and Emerging Research Directions for 5 Aminophthalazine 1,4 Dione Derivatives

Systematic Investigation of Structural Modifications and Their Impact on Luminescent Properties

The luminescent properties of 5-aminophthalazine-1,4-dione are highly sensitive to its molecular structure. Modifications to the core phthalazinedione skeleton, particularly at the amino group and the aromatic ring, can significantly alter its chemiluminescence quantum yield, emission wavelength, and reaction kinetics. Researchers have systematically introduced various functional groups to tune these properties for specific applications. researchgate.net

Key strategies for structural modification include:

Electronic Modulation : The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aromatic ring can modulate the energy levels of the luminophore. EDGs generally enhance the chemiluminescence intensity, while EWGs can sometimes lead to a decrease but may be useful for tuning other properties. researchgate.net

Steric Tuning : The addition of bulky groups, through alkylation or other substitutions, can influence the molecule's solubility and stability, and prevent aggregation-caused quenching, thereby impacting luminescence duration and intensity. researchgate.net

Extension of Conjugation : Extending the π-conjugated system of the luminol (B1675438) core is a powerful strategy for red-shifting the emission wavelength. By conjugating luminol with molecules like benzothiazole (B30560) and triphenylamine (B166846) derivatives, researchers have successfully developed probes with chemiluminescence emission in the near-infrared (NIR) region, which is highly desirable for biological imaging due to deeper tissue penetration. mdpi.com

Functionalization for Targeting : Attaching specific moieties, such as phosphonium (B103445) cations, allows for the targeted delivery of the luminol derivative to particular cellular organelles, like mitochondria. researchgate.net This enables the specific monitoring of biochemical processes, such as the presence of reactive oxygen species (ROS), in subcellular locations.

The following table summarizes the observed effects of various structural modifications on the luminescent properties of this compound derivatives.

| Modification Type | Substituent/Strategy | Position of Modification | Impact on Luminescent Properties | Reference |

| Electronic Modulation | Electron-Donating Groups (e.g., -OCH₃, -NR₂) | Aromatic Ring | Increased chemiluminescence quantum yield. | researchgate.net |

| Electronic Modulation | Electron-Withdrawing Groups (e.g., -NO₂, -Cl) | Aromatic Ring | Decreased chemiluminescence intensity; potential shift in emission wavelength. | researchgate.net |

| Extension of Conjugation | Conjugation with benzothiazole and triphenylamine | Amino Group | Red-shifted emission to the Near-Infrared (NIR-I) region. | mdpi.com |

| Functionalization | Phosphonium cationic moieties | Amino Group (via alkanoyl linkers) | Enables targeting to mitochondria for tracking reactive oxygen species. | researchgate.net |

| Steric Tuning | Alkylation and ring substitutions | Various | Improved solubility and stability; can enhance or prolong luminescence. | researchgate.net |

Coordination Chemistry of Phthalazinedione Derivatives with Metal Centers

Phthalazinedione derivatives are effective ligands for a variety of transition metals, owing to the presence of multiple donor atoms (nitrogen and oxygen). ekb.eg The ability of these compounds to form stable complexes with metal ions is central to their application in chemosensors and catalysis. The coordination typically involves the nitrogen atoms of the heterocyclic ring and the oxygen atoms of the dione (B5365651) functionality. researchgate.net

Studies have shown that aminophthalazinones and related structures can act as bidentate or polydentate ligands. For instance, derivatives have been shown to chelate divalent metals like Cu(II) and Zn(II) through the amide group's oxygen and a nitrogen atom from another part of the molecule, such as a thiazolyl or pyridyl ring substituent. researchgate.netresearchgate.net

In more complex systems, phthalazine (B143731) hydrazone ligands can act as hexadentate linkers, forming bimetallic complexes with cobalt(II) and nickel(II). scholaris.ca In these structures, two metal centers are held in close proximity by a bridging phthalazine diazine group, creating unique electronic and magnetic properties. scholaris.ca The geometry of these complexes is often pseudo-octahedral, with coordination sites occupied by nitrogen donors from the ligand, as well as anions and solvent molecules like water. scholaris.ca

The interaction with metal ions can significantly alter the photophysical properties of the phthalazinedione ligand, a phenomenon that is exploited in the design of fluorescent sensors.

| Phthalazinedione Ligand Type | Metal Ion(s) | Coordination Mode | Resulting Complex Structure | Reference |

| 2-[(2-hydroxybenzoyl) derivative] | Cu(II), Zn(II) | Bidentate (via amide oxygen and ring nitrogen) | Mononuclear complexes | researchgate.net |

| 4-Aminophthalazinones | Cu(II) | Bidentate (via donor nitrogen atoms) | Mononuclear complexes | researchgate.net |

| Hexadentate phthalazine hydrazones | Co(II), Ni(II) | Polydentate, Bridging | Double μ-bridged bimetallic complexes | scholaris.ca |

| Pyrazine (B50134) derivatives | Various Metal(II) ions | Bidentate (via azomethine and pyrazine nitrogen) | Mononuclear complexes | nih.gov |

Exploration of Novel Chemical Reactivities Beyond Chemiluminescence (e.g., as building blocks in heterocyclic synthesis)

While renowned for its light-emitting properties, the this compound scaffold is also a versatile building block in synthetic organic chemistry. Its reactive sites—the amino group, the aromatic ring, and the dione functionality—allow for a wide range of chemical transformations to construct more complex heterocyclic systems. nih.govnih.gov

Phthalazinedione derivatives serve as precursors for a variety of pharmacologically relevant molecules. nih.gov For example, the reaction of luminol with organophosphorus reagents like phosphonium ylides (Wittig reagents) can transform one of the carbonyl groups into an exocyclic double bond, yielding olefinic products. ekb.eg Similarly, reactions with thiating agents can convert a carbonyl group into a thiocarbonyl. ekb.eg

The hydrazide moiety within the phthalazinedione ring system is particularly useful. Starting with O-alkylation of a phthalazinedione, subsequent hydrazinolysis can generate a reactive hydrazide functional group. nih.gov This intermediate can then be used in azide (B81097) coupling reactions with amino acids to form dipeptides or condensed with aldehydes to create Schiff's bases, demonstrating its utility in building peptide-like structures and other complex molecules. nih.govacs.org Furthermore, phthalazine acetohydrazide derivatives have been used to construct novel pyrazole, oxoindolin, and triazole rings through cyclization reactions with appropriate reagents. fayoum.edu.eg

These synthetic routes highlight that the phthalazinedione core is not limited to luminescent applications but is a valuable synthon for generating diverse molecular architectures.

| Starting Material | Reagents | Reaction Type | Resulting Heterocyclic System/Product | Reference |

| 5-Amino-2,3-dihydrophthalazine-1,4-dione (Luminol) | Ylidenetriphenylphosphoranes (Wittig reagents) | Wittig Reaction | Olefinic derivatives with an exocyclic C=C bond | ekb.eg |

| 2-Phenyl-2,3-dihydrophthalazine-1,4-dione | 1. Ethyl chloroacetate; 2. Hydrazine (B178648) hydrate | O-Alkylation, Hydrazinolysis | (4-oxo-3-phenyl-3,4-dihydro-phthalazin-1-yloxy) acetohydrazide | nih.gov |

| Phthalazine acetohydrazide derivative | Malononitrile | Cyclization | 3,5-Diamino-1H-pyrazol derivative | fayoum.edu.eg |

| Phthalazine acetohydrazide derivative | Isatin | Condensation | Oxoindolin derivative | fayoum.edu.eg |

| Phthalazine carbothiohydrazide derivative | Phenyl isothiocyanate | Cyclization | 1,2,4-Triazole derivative | fayoum.edu.eg |

Design Principles for Tailored Phthalazinedione-Based Chemical Probes and Sensors

The development of chemical probes and sensors from phthalazinedione derivatives relies on coupling the core luminophore to a recognition element that selectively interacts with a target analyte. The interaction event is then transduced into a measurable change in the optical signal (chemiluminescence or fluorescence). rsc.orgmdpi.com Several key design principles guide the creation of these molecular tools.

"Turn-On" Probes via a Pro-Luminophore Strategy : A highly effective design is the "chemodosimeter" approach. rsc.orgresearchgate.net In this strategy, the amino group of luminol, which is critical for its chemiluminescence, is "masked" with a protecting group. This masked form is non-luminescent. The protecting group is chosen so that it can be selectively cleaved by a specific analyte (e.g., an ion or enzyme). This cleavage reaction unmasks the amino group, restoring the molecule's ability to produce light and resulting in a "turn-on" signal that is highly sensitive and selective. For instance, silyl (B83357) ether-masked luminol derivatives have been developed as sensitive probes for fluoride (B91410) ions. rsc.orgresearchgate.net

Analyte-Induced Structural Change : Probes can be designed where analyte binding induces a conformational or electronic change in the molecule that modulates its luminescent properties. This often involves creating a receptor site that is covalently linked to the phthalazinedione core. The binding of a metal ion to this receptor can enhance fluorescence (Chelation-Enhanced Fluorescence, CHEF) or quench it, providing a direct signaling mechanism. frontiersin.org

Energy Transfer Cascades : To achieve longer emission wavelengths, probes can be designed based on Chemiluminescence Resonance Energy Transfer (CRET) or Fluorescence Resonance Energy Transfer (FRET). In a CRET system, the energy from the excited 3-aminophthalate (B1234034) (the product of the luminol reaction) is transferred non-radiatively to a nearby fluorescent acceptor, which then emits light at its own characteristic, often red-shifted, wavelength. mdpi.com This strategy is useful for avoiding background interference and for developing ratiometric sensors.

Metal-Induced Hydrolysis : Another reaction-based sensing mechanism involves the design of derivatives, such as hydrazones, where the presence of a specific metal ion catalyzes the hydrolysis of a particular bond. nih.gov This hydrolysis releases the parent fluorophore or luminophore from a non-emissive precursor, leading to a turn-on signal. This approach has been demonstrated for the detection of ions like Tl³⁺. nih.gov

These design principles enable the rational development of highly specific and sensitive probes for a wide range of targets, from metal ions to biologically important molecules.

| Design Principle | Probe Structure/Mechanism | Target Analyte | Signaling Output | Reference |

| Pro-Luminophore (Chemodosimeter) | Silyl ether-masked luminol (e.g., TBS-luminol, TIPS-luminol) | Fluoride ions (F⁻) | "Turn-on" chemiluminescence | rsc.orgresearchgate.net |

| Extension of Conjugation / CRET | Luminol conjugated to benzothiazole/triphenylamine | Singlet oxygen (¹O₂) | Near-infrared (NIR) chemiluminescence | mdpi.com |

| Metal-Induced Hydrolysis | Hydrazone derivative of a fluorophore | Thallium ions (Tl³⁺) | "Turn-on" fluorescence | nih.gov |

| Chelation-Enhanced Fluorescence (CHEF) | Ligand-functionalized fluorophore | Various Metal Ions | "Turn-on" or "Turn-off" fluorescence | frontiersin.org |

Future Perspectives in 5 Aminophthalazine 1,4 Dione Research

Advancements in Rational Design of Enhanced Chemiluminescent Systems

The rational design of new luminol (B1675438) derivatives is a key area of future research, focusing on the molecular engineering of structures with superior chemiluminescence efficiency, kinetics, and emission wavelengths. rsc.org A primary strategy involves the introduction of various substituents onto the aromatic ring of the luminol scaffold to modulate its electronic and steric properties. uoa.grrsc.org

Systematic studies have demonstrated that substitution patterns significantly influence the chemiluminescent (CL) efficiency. For instance, research on 6,8-disubstituted luminol derivatives has shown that the position and nature of the substituent directly impact the quantum yield. uoa.gr It has been found that the introduction of a methyl group at the 8-position (para to the amino group) can significantly increase the chemiluminescence quantum yield compared to the parent luminol. acs.org

The goal of these structural modifications is to enhance the properties of the light-emitting species, which is the 3-aminophthalate (B1234034) dianion. diva-portal.org By strategically placing electron-donating or electron-withdrawing groups, researchers can fine-tune the energy levels of the molecule, leading to more efficient light emission. For example, a derivative bearing a 6-aryl and an 8-methyl group, along with a hydroxyl function for further derivatization, has shown a higher absolute quantum yield at a biologically relevant pH of 8 than luminol does at an optimal pH of 12. uoa.gracs.org

Future work will likely focus on developing derivatives with even greater enhancements in quantum yield and stability, as well as shifting the emission to longer wavelengths, such as the near-infrared, to improve performance in biological applications where tissue penetration is crucial. rsc.org

Table 1: Comparison of Relative Chemiluminescence Quantum Yields (ΦCL) of Substituted Luminol Derivatives

| Compound | Substituent(s) | Relative ΦCL (pH 8) | Relative ΦCL (pH 10) | Relative ΦCL (pH 12) |

| Luminol | None | 1.0 | 1.0 | 1.0 |

| 8e | 8-Me | 1.9 | 1.5 | 1.2 |

| 8f | 6-Ph | 0.4 | 0.5 | 0.7 |

| 8g | 6-Ph, 8-Me | 2.1 | 1.8 | 1.5 |

| 8i | 6-Aryl, 8-Me, OH | 1.4 (absolute) | - | - |

| Data derived from a systematic study on 6,8-disubstituted luminol derivatives. uoa.gracs.org The values are relative to luminol's quantum yield at the respective pH. The value for 8i at pH 8 is an absolute quantum yield, noted for its exceptional performance under near-physiological conditions. |

Innovation in Sustainable Synthetic Strategies and Green Chemistry Principles

Traditional synthetic routes for luminol and its derivatives often involve multiple steps and the use of hazardous reagents and solvents. fscj.edupbworks.com A significant future direction is the development of more sustainable and environmentally friendly synthetic methods, aligning with the principles of green chemistry.

The synthesis of the core phthalazine-1,4-dione structure is a key target for improvement. Current methods often start from 3-nitrophthalic acid and involve a thermal dehydration reaction with hydrazine (B178648), followed by reduction of the nitro group. fscj.edustudylib.net Researchers are exploring one-pot, multi-component reactions that can increase efficiency and reduce waste. For instance, the use of recoverable catalysts and greener solvents is being investigated for the synthesis of various phthalazine (B143731) derivatives.

Kinetic and thermodynamic control of the cyclization reaction between phthalic anhydrides and hydrazine can selectively produce N-aminophthalimides or the desired phthalazine-1,4-diones, offering a more controlled and potentially more sustainable pathway. nih.govmdpi.com Future innovations may involve biocatalytic routes or flow chemistry processes to further enhance the sustainability of luminol synthesis. The goal is to develop protocols that are not only efficient and high-yielding but also minimize environmental impact through reduced energy consumption and the use of renewable feedstocks.

Synergistic Application of Experimental and Computational Methods for Deeper Mechanistic Understanding

A deeper understanding of the complex chemiluminescence mechanism of luminol is crucial for the rational design of improved systems. The synergy between experimental techniques and high-level computational methods is proving to be a powerful approach to unraveling the intricacies of the light-emitting reaction. diva-portal.orgresearchgate.net

Computational methods, such as Density Functional Theory (DFT) and CASPT2, are being employed to model the reaction pathway in detail. diva-portal.orgresearchgate.net These studies have provided insights into several key steps:

The activation of molecular oxygen by the luminol dianion.

The formation of a key peroxide intermediate.

The concerted elimination of nitrogen.

The generation of the excited state emitter.

These in silico investigations help to rationalize experimental observations and guide the synthesis of new derivatives with enhanced properties. researchgate.net For example, computational studies can predict how different substituents will affect the stability of intermediates and the energy of the excited state, thereby influencing the quantum yield and emission wavelength. uoa.grnih.gov This combined approach allows for a more efficient exploration of the vast chemical space of luminol analogues, accelerating the discovery of next-generation chemiluminescent probes. researchgate.net

Development of Miniaturized and High-Throughput Analytical Platforms

The high sensitivity of luminol-based detection makes it exceptionally well-suited for miniaturized analytical systems, often referred to as lab-on-a-chip or micro-total analysis systems (μTAS). nih.govscirp.org A major trend is the integration of luminol chemiluminescence with microfluidic platforms for high-throughput screening (HTS) and point-of-care diagnostics. nih.govpromega.com

Microfluidic paper-based analytical devices (μPADs) are a particularly promising area. rsc.org These low-cost, portable devices use small volumes of reagents and samples, making them ideal for rapid, on-site analysis. rsc.orgsci-hub.se Luminol-based chemiluminescence has been successfully incorporated into μPADs for the detection of various analytes, including metabolites and illegal feed additives. nih.govrsc.org

These miniaturized platforms offer several advantages:

Reduced Reagent Consumption: The small scale of microfluidic channels minimizes the use of costly reagents.

Faster Analysis Times: Reactions and separations occur much faster in micro-scale environments.

High Throughput: The potential for massive parallelization allows for the rapid screening of many samples or compounds. nih.gov

Portability: The small size of these devices enables their use in field settings, outside of traditional laboratories.

Future research will focus on further integrating sample preparation steps onto these chips, developing more robust and sensitive detection methods, and expanding the range of applications in clinical diagnostics, environmental monitoring, and food safety. nih.govnih.gov

Exploration of New Chemical Transformations and Material Applications

Beyond its use as an analytical reagent, researchers are exploring new chemical transformations of the 5-aminophthalazine-1,4-dione scaffold to create novel molecules and materials with unique properties. This includes using luminol as a building block for the synthesis of compounds with potential biological activities or for the development of advanced functional materials.

Recent studies have shown that luminol can undergo various chemical reactions, such as the Wittig reaction with phosphonium (B103445) ylides, to produce new olefinic derivatives. ekb.eg These new compounds can then be evaluated for other applications, such as antimicrobial activity. ekb.eg The phthalazine-1,4-dione moiety itself is found in various pharmacologically active compounds, suggesting that new luminol derivatives could serve as precursors for drug discovery. nih.gov

Another exciting frontier is the incorporation of luminol into polymer structures to create chemiluminescent materials. rsc.org The electropolymerization of luminol and its derivatives on electrode surfaces can produce thin films that exhibit electrochemiluminescence (ECL). rsc.org These polymeric materials have potential applications in the development of highly sensitive optical biosensors. rsc.orgresearchgate.net Future work will likely involve designing new polymerizable luminol monomers and exploring different polymerization techniques to create materials with enhanced stability, processability, and chemiluminescent performance for applications in sensing, imaging, and light-emitting devices. rsc.orgrsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 5-Aminophthalazine-1,4-dione, and how can researchers verify product purity?

- Methodology : The compound is typically synthesized via cyclization reactions using hydrazine derivatives and phthalic anhydride precursors. For example, methylhydrazine reacts with 4-chlorophthalic anhydride in the presence of montmorillonite KSF clay, yielding derivatives with high regioselectivity .

- Purity Verification : Employ spectroscopic techniques such as -NMR and -NMR to confirm structural integrity. Elemental analysis (C, H, N) can validate purity, with deviations ≤0.3% indicating acceptable quality .

Q. How can researchers assess the antimicrobial activity of this compound derivatives?

- Experimental Design : Synthesize derivatives with functional groups (e.g., halogenated or alkylated side chains) and evaluate their minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using agar dilution methods .

- Data Interpretation : Compare MIC values to standard antibiotics (e.g., ampicillin). Note that electron-withdrawing substituents often enhance activity due to increased membrane permeability .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Key Methods :

- FT-IR : Identify carbonyl stretches (C=O) at ~1700–1750 cm and N–H vibrations at ~3200–3400 cm.

- Mass Spectrometry : Use HRMS to confirm molecular ion peaks (e.g., [M] at m/z 219.0756 for CHNO) .

- XRD : Resolve tautomeric forms (e.g., N-aminophthalimide vs. phthalazine-dione) via crystal structure analysis .

Advanced Research Questions

Q. How do thermodynamic and kinetic conditions influence the tautomerism of this compound?

- Mechanistic Insight : Under acidic conditions, this compound undergoes tautomerization to N-aminophthalimide via 6-endo hydrohydrazination (thermodynamic control) or 5-exo cyclization (kinetic control). Vilsmeier amidination derivatization can distinguish tautomers .

- Experimental Validation : Use -NMR in DMSO-d to monitor tautomeric ratios. Acetic acid-mediated conditions favor the diazinone form .

Q. What electrochemical properties make this compound relevant for redox studies?

- Reduction Potential : The compound exhibits a one-electron reduction potential of 1.5 V (vs. NHE) in aqueous solutions, making it a candidate for studying radical intermediates in chemiluminescence or redox catalysis .